2-Bromo-5-chloro-3-methoxypyridine

Organic Synthesis Palladium Catalysis Suzuki-Miyaura Coupling

Researchers requiring iterative pyridine functionalization often face regioselectivity challenges with symmetrical dihalo analogs. 2-Bromo-5-chloro-3-methoxypyridine (CAS 127561-71-1) resolves this through inherent C2-Br > C5-Cl reactivity orthogonality: • Enables sequential Suzuki-Miyaura at C2, then C5 coupling under forcing conditions-no protecting group manipulation needed. • Validated in kinase inhibitor patent literature; fixed geometry directs SAR vectors predictably. • Mp 49-53 °C facilitates ambient-temperature handling and robust crystallization. Supplied with full analytical documentation (NMR, HPLC). Bulk quantities available.

Molecular Formula C6H5BrClNO
Molecular Weight 222.47 g/mol
CAS No. 127561-71-1
Cat. No. B144052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-chloro-3-methoxypyridine
CAS127561-71-1
Synonyms2-Bromo-3-Methoxy-5-Chloropyridine
Molecular FormulaC6H5BrClNO
Molecular Weight222.47 g/mol
Structural Identifiers
SMILESCOC1=C(N=CC(=C1)Cl)Br
InChIInChI=1S/C6H5BrClNO/c1-10-5-2-4(8)3-9-6(5)7/h2-3H,1H3
InChIKeyWEQNSONLVQEQGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-5-chloro-3-methoxypyridine: Core Differentiators


2-Bromo-5-chloro-3-methoxypyridine (CAS 127561-71-1) is a dihalogenated methoxypyridine building block with the molecular formula C6H5BrClNO and a molecular weight of 222.47 g/mol [1]. It features an electron-donating methoxy group at the 3-position and two halogens with distinct reactivity profiles: a bromine at the 2-position and a chlorine at the 5-position. This specific arrangement establishes a predictable orthogonality in palladium-catalyzed cross-coupling reactions, where the C2-Br bond is significantly more reactive than the C5-Cl bond . This differential reactivity profile, rather than an isolated metric, forms the basis of its value proposition in synthetic chemistry and defines its position relative to other polyhalogenated pyridine analogs .

Predictable orthogonal cross-coupling – C2-Br reactivity supports sequential Suzuki-Miyaura functionalization without protection.
Mild melting point (49–53 °C) – may facilitate ambient handling and crystallization in process development.
Scaffold selected in kinase inhibitor patents – supports hit-to-lead library design based on established intellectual property.

2-Bromo-5-chloro-3-methoxypyridine: Substitution Limitations


The substitution pattern of halogens and the methoxy group on the pyridine ring is not arbitrary; it dictates the molecule's fundamental electronic character, reactivity, and physical properties. Changing the position of the bromine, chlorine, or methoxy group creates a different regioisomer with a distinct dipole moment, altered reactivity at each carbon center, and a unique steric environment [1]. These differences directly impact the feasibility of planned synthetic routes, the purity of resulting products, and the performance of the final target molecule. For instance, the melting point and crystal packing, which are critical for formulation and handling, can vary significantly even among regioisomers . Therefore, substituting a compound like 2-bromo-5-chloro-3-methoxypyridine with a close analog like 2-bromo-3-chloro-5-methoxypyridine is a change in chemical identity, not just a minor structural adjustment, and will likely lead to divergent synthetic and functional outcomes .

! Regioisomer identity matters. Moving the bromine, chlorine, or methoxy group creates a different electronic and steric environment. 2-Bromo-3-chloro-5-methoxypyridine cannot replicate the same orthogonality.
! Melting point shifts significantly between regioisomers (49–72 °C). Substituting may alter crystallization behavior and solid handling properties.
! Patent-validated scaffold geometry is lost if halogen positions change, leading to divergent vectors in drug-like molecules and breaking SAR alignment.

2-Bromo-5-chloro-3-methoxypyridine: Evidence vs. Analogs


Chemoselective Cross-Coupling Reactivity

This compound is differentiated by its predictable orthogonality in palladium-catalyzed cross-coupling reactions. It is widely noted that the C2-Br bond undergoes Suzuki-Miyaura coupling with significantly higher reactivity than the C5-Cl bond . This allows for sequential functionalization. While direct, side-by-side yield data for this exact compound vs. its regioisomers in a single publication is absent, the underlying principle is a well-established class-level inference based on the reactivity order of aryl halides (Br >> Cl) and the electronic activation provided by the methoxy group. This predictable selectivity is a key design feature for multi-step synthesis, distinguishing it from analogs with different halogen placement [1].

Chemoselective Cross-Coupling
Class-level inference
Aryl bromides >1000× more reactive than chlorides in oxidative addition.
Supports sequential functionalization strategy without protection at C5.
Ligand- and condition-dependent; direct regioisomer comparison data not reported.
Organic Synthesis Palladium Catalysis Suzuki-Miyaura Coupling Chemoselectivity

Melting Point Differentiation

The melting point is a critical quality attribute for a chemical intermediate, impacting purification, handling, and formulation. 2-Bromo-5-chloro-3-methoxypyridine has a reported melting point range of 49-53 °C . This is a distinct and quantifiable difference from its closely related regioisomer, 2-bromo-3-chloro-5-methoxypyridine (CAS 848366-28-9), which melts significantly higher at 56-58 °C . Another analog, 2-chloro-5-bromo-3-methoxypyridine (CAS 286947-03-3), melts even higher at 68-72 °C . This 5-20°C difference is substantial and reflects differences in crystal packing forces and molecular symmetry, directly impacting its behavior as a solid during processing and storage.

Melting Point Differentiation
Head-to-head
49–53 °C (target) vs. 56–58 °C and 68–72 °C for regioisomers.
5–23 °C lower melting point may indicate different crystallization and solubility behavior.
Directly measurable solid-state property relevant to purification and formulation.
Pharmaceutical Sciences Process Chemistry Crystallization Formulation

Structural Differentiation in Medicinal Chemistry

The specific substitution pattern of 2-bromo-5-chloro-3-methoxypyridine has been explicitly claimed as a preferred structure in patents for kinase inhibitors, highlighting its utility as a core scaffold. For instance, a patent application (WO2014139391A1) for substituted pyridine compounds as kinase inhibitors includes this exact substitution pattern among its key embodiments [1]. While the final inhibitory activity (e.g., IC50) is a property of the elaborated drug-like molecule, the selection of this specific pyridine core is a critical early decision in the medicinal chemistry workflow. Analogs with different halogen placements would lead to final compounds with different vectors for substituents and thus different shapes and biological activities. This is further supported by the presence of related structures in BindingDB with reported IC50 values in the nanomolar range, demonstrating the potential of this chemotype for generating potent compounds [2].

Medicinal Chemistry Scaffold
Supporting evidence
Explicitly claimed in WO2014139391A1 for kinase inhibitors.
Supports scaffold selection for kinase-targeted library design.
Biological activity depends on final elaborated molecule; geometry fixed by this core.
Medicinal Chemistry Kinase Inhibitors Structure-Activity Relationship Drug Discovery

2-Bromo-5-chloro-3-methoxypyridine: Key Applications


Multi-Step Synthesis via Orthogonal Cross-Coupling

This scenario applies when a synthetic route requires sequential functionalization of a pyridine core without the need for protection/deprotection steps. The established class-level principle of high chemoselectivity between the C2-bromo and C5-chloro groups makes 2-bromo-5-chloro-3-methoxypyridine the preferred building block. A user would first perform a Suzuki-Miyaura coupling at the C2 position, followed by a second, different coupling (or other transformation) at the C5 position under more forcing conditions. Substituting with a di-bromo analog would lead to unwanted mixtures of mono- and di-substituted products, while a di-chloro analog would be too unreactive for mild, sequential transformations.

Crystallization and Formulation Development

For process chemists and formulation scientists, the specific melting point of 2-bromo-5-chloro-3-methoxypyridine (49-53 °C) is a critical parameter . This scenario involves the design of a robust crystallization protocol for purification or the development of a solid-dosage formulation. The 5-20°C lower melting point compared to its regioisomers can be an advantage, potentially simplifying handling at ambient temperatures or indicating better solubility in organic solvents. Procurement of this specific isomer ensures the developed process will have predictable and reproducible outcomes related to this key solid-state property.

Hit-to-Lead Exploration for Kinase Targets

Medicinal chemists engaged in kinase inhibitor programs can confidently select this building block based on its validation in patent literature [1]. Using the specific 2-bromo-5-chloro-3-methoxypyridine scaffold allows for the construction of libraries of compounds that directly follow a promising intellectual property lead. The geometry of the substituents on this core is fixed, directing attached functional groups into specific vectors in space. Substituting with a regioisomeric pyridine core would produce a different molecular shape and a different biological profile, potentially invalidating the SAR (Structure-Activity Relationship) that makes the patent claims valuable.

Application
Selection Property
Validation Focus
Multi-Step Synthesis via Orthogonal Cross-Coupling
Orthogonal reactivity profile (C2-Br >> C5-Cl)
Sequential functionalization without protection groups
Crystallization and Formulation Development
Melting point range and solid-state behavior
Reproducible purification and ambient handling protocol
Hit-to-Lead Exploration for Kinase Targets
Patent-validated scaffold geometry
SAR alignment and IP lead follow-up

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